ペンシクロビルモノアセテート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

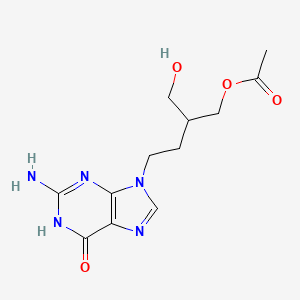

6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-, also known as 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-, is a useful research compound. Its molecular formula is C₁₂H₁₇N₅O₄ and its molecular weight is 295.29. The purity is usually 95%.

BenchChem offers high-quality 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

SARS-CoV-2 の阻害

ペンシクロビルは、SARS-CoV-2 を阻害する可能性について研究されています。 これは、RNA 依存性 RNA ポリメラーゼ酵素を阻害することで RNA 複製を停止できるヌクレオチド類似体です {svg_1}. 分子動力学研究は、ペンシクロビルの阻害メカニズムについての洞察を提供するために実施されてきました {svg_2}.

ヘルペスウイルスの抗ウイルス活性

ペンシクロビルは、アシクロビルと同様のヒトヘルペスウイルスに対する活性スペクトルを持っています。両方の化合物は、単純ヘルペスウイルス1型および2型(HSV-1、HSV-2)、水痘帯状疱疹ウイルス(VZV)、およびエプスタイン・バーウイルス(EBV)に対して良好な活性を示します。 アシクロビルと同様に、ペンシクロビルはサイトメガロウイルス(CMV)に対してわずかな活性を示します {svg_3}.

アシクロビル耐性株の阻害

臨床起源のものを含め、一部が変化したチミジンキナーゼまたはDNAポリメラーゼを発現したアシクロビル耐性株は、ペンシクロビルに感受性がありました {svg_4}. これは、ペンシクロビルがアシクロビルに抵抗性の感染症に対する潜在的な治療オプションとなり得ることを示唆しています。

フォスカルネット耐性HSV分離株の阻害

一連のフォスカルネット耐性HSV分離株は、ペンシクロビルとアシクロビルの両方に感受性があるように見えました {svg_5}. これは、フォスカルネット耐性HSVが存在する場合にペンシクロビルを使用できることを示しています。

選択性と交差耐性パターン

ペンシクロビルは、非常に選択的な抗ヘルペスウイルス薬です。ペンシクロビルとアシクロビルの比較活性は、宿主細胞とアッセイの両方によって異なります。 特定の状況ではペンシクロビルはアシクロビルよりも活性が高かったですが、全体として、2つの化合物の活性は同等と見なされました {svg_6}.

作用機序

Target of Action

Penciclovir Monoacetate primarily targets the Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) . These viruses are responsible for causing various herpesvirus infections .

Mode of Action

Penciclovir Monoacetate, in its initial form, is inactive. Within a virally infected cell, a viral thymidine kinase adds a phosphate group to the penciclovir molecule, which is the rate-limiting step in the activation of penciclovir . Cellular kinases then add two more phosphate groups, producing the active penciclovir triphosphate . This activated form inhibits viral DNA polymerase, thus impairing the ability of the virus to replicate within the cell .

Biochemical Pathways

The activated form of Penciclovir Monoacetate, penciclovir triphosphate, selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate . This results in the impairment of the virus’s ability to replicate within the cell .

Pharmacokinetics

Penciclovir displays linear pharmacokinetics in the anticipated therapeutic dose range of famciclovir . Peak plasma concentrations of penciclovir were obtained at median times of 0.5–0.75 h after dosing . The areas under the concentration versus time curves (AUC) and the peak penciclovir concentration (Cmax) increased linearly with the dose of famciclovir .

Result of Action

The activated drug inhibits the viral DNA polymerase, impairing the ability of the virus to replicate within the cell . This results in a reduction in the severity and duration of herpesvirus infections .

Action Environment

Environmental factors such as temperature can influence the stability of Penciclovir Monoacetate. Solid-state characterization showed that both penciclovir and lysine were crystalline materials with melting points at 278.27 °C and 260.91 °C, respectively . Compatibility studies of penciclovir and lysine indicated a possible interaction between these substances, as evidenced by a single melting point at 253.10 °C .

特性

IUPAC Name |

[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPBRZXGEFQVAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

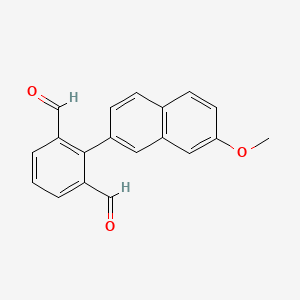

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1144992.png)

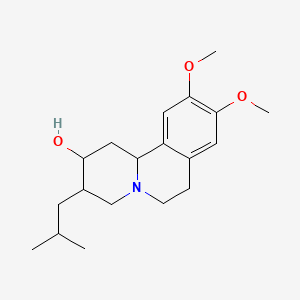

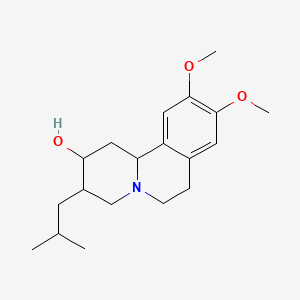

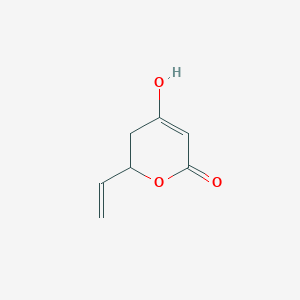

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)